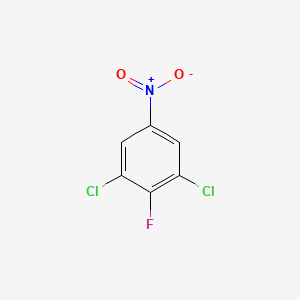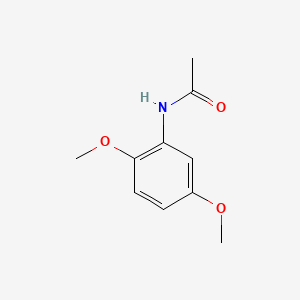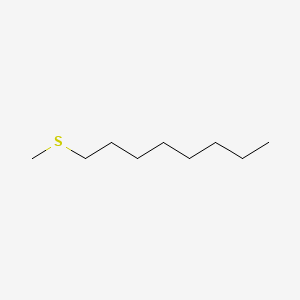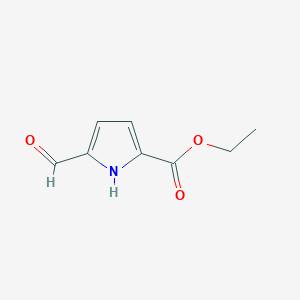
5-甲酰基-1H-吡咯-2-羧酸乙酯
描述
Ethyl 5-formyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 7126-50-3 . It has a molecular weight of 167.16 . The IUPAC name for this compound is ethyl 5-formyl-1H-pyrrole-2-carboxylate .
Molecular Structure Analysis
The InChI code for ethyl 5-formyl-1H-pyrrole-2-carboxylate is 1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(5-10)9-7/h3-5,9H,2H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving ethyl 5-formyl-1H-pyrrole-2-carboxylate are not detailed in the retrieved sources, pyrrole-2-carboxaldehyde derivatives, which include this compound, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .Physical And Chemical Properties Analysis
Ethyl 5-formyl-1H-pyrrole-2-carboxylate is a solid at room temperature . It should be stored in a refrigerator .科学研究应用
药物化学
5-甲酰基-1H-吡咯-2-羧酸乙酯是药物化学中一种宝贵的构建模块。它用于合成在各种治疗剂中普遍存在的吡咯衍生物。 这些化合物已被整合到具有抗炎作用的药物中 ,抗肿瘤 ,以及抗生素性质。吡咯部分是用于疾病治疗的分子中的常见特征,这使得该化合物成为药物研究中的必需品。
农业
在农业领域,5-甲酰基-1H-吡咯-2-羧酸乙酯可用于制造杀菌剂和杀虫剂。 它的衍生物有助于保护农作物免受真菌感染和害虫的侵害,从而提高产量和产物品质 .
材料科学
该化合物因其在形成聚合物和共晶体方面的潜力而在材料科学中得到应用。 这些材料可以具有增强的特性,例如提高的溶解度和生物利用度,这对于开发用于各种工业应用的新材料至关重要 .
环境科学
研究人员正在探索 5-甲酰基-1H-吡咯-2-羧酸乙酯在环境科学中的应用。 它的衍生物可能在开发环保试剂和工艺中发挥作用,从而促进可持续实践和污染减少 .
药物
5-甲酰基-1H-吡咯-2-羧酸乙酯用于合成各种药物。 它在创建基于吡咯的化合物中的作用扩展到开发用于胆固醇管理和其他疾病的药物 .
安全和危害
属性
IUPAC Name |
ethyl 5-formyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(5-10)9-7/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPFMOGFQKDFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313576 | |
| Record name | ethyl 5-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7126-50-3 | |
| Record name | 7126-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 5-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of ethyl 5-formyl-1H-pyrrole-2-carboxylate in the synthesis of the thiosemicarbazone derivatives, and how does this relate to their potential anticancer activity?
A1: Ethyl 5-formyl-1H-pyrrole-2-carboxylate serves as a crucial starting material in the synthesis of the N(4)-substituted thiosemicarbazones. [] The formyl group (-CHO) present in ethyl 5-formyl-1H-pyrrole-2-carboxylate reacts with various 4-substituted thiosemicarbazides to form the desired thiosemicarbazone derivatives. The resulting compounds incorporate a pyrrole ring into their structure, which is hypothesized to contribute to their anticancer activity. While the exact mechanism of action of these specific thiosemicarbazones is still under investigation, previous studies have shown that similar compounds exhibit anticancer effects through various mechanisms, such as:
- Ribonucleotide reductase inhibition: This enzyme is essential for DNA synthesis, and inhibiting it can lead to cancer cell death. []
- Metal-dependent radical damage: Thiosemicarbazones can chelate metal ions and generate reactive oxygen species, damaging cancer cells. []
- DNA binding: Some thiosemicarbazones can directly bind to DNA, interfering with replication and transcription. []
- Inhibition of protein synthesis: By disrupting protein synthesis, thiosemicarbazones can inhibit cancer cell growth and proliferation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)
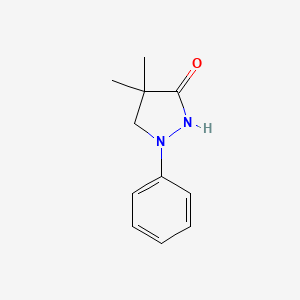
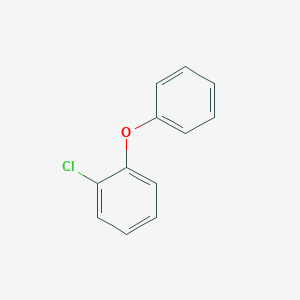

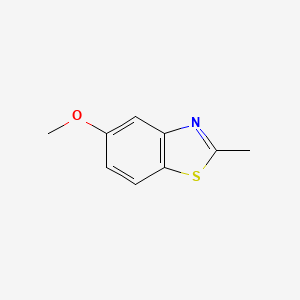
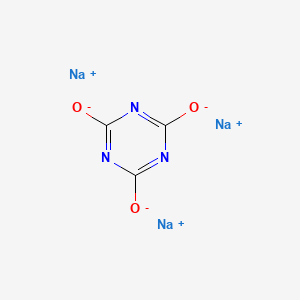
![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)
